molecular formula CH7N3O5S B034869 Semicarbazide sulfate CAS No. 101366-35-2

Semicarbazide sulfate

Cat. No. B034869
M. Wt: 173.15 g/mol
InChI Key: ZJANHZQTRVGIRP-UHFFFAOYSA-N
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Description

Semicarbazide is a water-soluble white solid and a derivative of urea . It is known to have antiviral, anti-infective, and antineoplastic activity through binding to copper or iron in cells . It is also used in the preparation of pharmaceuticals including nitrofuran antibacterials and related compounds .


Synthesis Analysis

Semicarbazide can be prepared by treating urea with hydrazine . A further reaction can occur to give carbohydrazide . Semicarbazide is frequently reacted with aldehydes and ketones to produce semicarbazones via a condensation reaction .


Molecular Structure Analysis

Semicarbazide has the chemical formula OC(NH2)(N2H3) and is a derivative of urea or hydrazine . It contains nonbonding electrons in the form of heteroatoms (N, O) and π-electrons in the form of >C=O .


Chemical Reactions Analysis

Semicarbazide is known to react with aldehydes and ketones to produce semicarbazones via a condensation reaction . This is an example of imine formation resulting from the reaction of a primary amine with a carbonyl group .


Physical And Chemical Properties Analysis

Semicarbazide is a water-soluble white solid . It has a molar mass of 75.08 g/mol and a melting point of 96 °C .

Scientific Research Applications

  • Environmental Application : Semicarbazide hydrochloride, closely related to semicarbazide sulfate, is used as an efficient, non-toxic, and readily available absorbing reagent for atmospheric sulfur dioxide fixation. This application is particularly relevant in environmental samples (M. Sunita & V. Gupta, 1988).

  • Biological Impact : Semicarbazide intoxication has been found to increase free radical generation and nitrite production, while reducing aldehyde levels. This alteration potentially contributes to connective tissue pathology, indicating its impact on biological systems (Dmytrenko et al., 2010).

  • Effect on Lung Collagen Maturation : Semicarbazide impairs lung collagen maturation, affecting the lung's tensile strength without changing its elasticity within physiological volume limits. This illustrates its potential for studying lung function and structure (N. Stanley et al., 1975).

  • Food Safety and Contamination : Semicarbazide is detectable in cooked crayfish samples, indicating it as a novel source of the prohibited antibiotic. This is important in food safety, especially in crayfish that have never been medicated with nitrofurazone (L. Saari & K. Peltonen, 2004).

  • Chemical Engineering : Semicarbazides and their derivatives effectively inhibit the corrosion of various metals and alloys. They work by adsorbing on metal surfaces and building corrosion protective films, making them valuable in material science and engineering applications (C. Verma et al., 2022).

  • Risk Assessment in Packaged Foods : Semicarbazide, as a degradation product of azodicarbonamide, poses potential health risks in packaged foods. This is due to its use as a blowing agent for plastics in contact with food, highlighting its relevance in food science and health risk assessment (Sun Li, 2009).

  • Carcinogenic Properties : It has been observed that semicarbazide induces sequence-specific DNA damage through the generation of reactive oxygen species and derived organic radicals. This finding is significant for understanding its carcinogenicity and its potential toxicological effects (K. Hirakawa et al., 2003).

Safety And Hazards

Semicarbazide is considered hazardous. It is toxic if swallowed and causes serious eye damage . It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

aminourea;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5N3O.H2O4S/c2-1(5)4-3;1-5(2,3)4/h3H2,(H3,2,4,5);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJANHZQTRVGIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NN.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90602072
Record name Sulfuric acid--hydrazinecarboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Semicarbazide sulfate

CAS RN

101366-35-2
Record name Sulfuric acid--hydrazinecarboxamide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90602072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
LF Audrieth - Journal of the American Chemical Society, 1930 - ACS Publications
… Summary Free semicarbazide may be prepared rapidly and conveniently by the ammonolysis of semicarbazide sulfate. An alternative method involves the action of barium hydroxide …
Number of citations: 16 pubs.acs.org
GW Watt, WR McBride - Journal of the American Chemical Society, 1955 - ACS Publications
… was 2.01 molesper mole of semicarbazide sulfate used. This led to the following quite convenient method for the preparation of pure semicarbazide. Semicarbazide sulfate (4.52 g.) is …
Number of citations: 7 pubs.acs.org
AW Ingersoll, LJ Bircher, MM Brubaker - Organic Syntheses, 2003 - Wiley Online Library
Semicarbazide Sulfate - Ingersoll - Major Reference Works - Wiley Online Library …
Number of citations: 1 onlinelibrary.wiley.com
EA Delwiche - Journal of Bacteriology, 1948 - Am Soc Microbiol
… Semicarbazide was included when succinate, fumarate, and L-malate were the substrates, and was added in the amount of 0.3 ml of M/10 semicarbazide sulfate prepared as described …
Number of citations: 90 journals.asm.org
A Michael - Journal of the American Chemical Society, 1919 - ACS Publications
THE RELATIONS BETWEEN THE CHEMICAL STRUCTURES OF CARBONYL DERIVATIVES AND THEIR REACTIVITIES TOWARD SALTS OF SEMICARBAZIDE. Page 1 reactivities of …
Number of citations: 11 pubs.acs.org
GI Keim - 1944 - search.proquest.com
… of semicarbazide sulfate was added. The Solution was stirred and allowed to stand overnight. The solution was then filtered and the precipitate was washed thoroughly with water and …
Number of citations: 2 search.proquest.com
WH Lycan, R Adams - Journal of the American Chemical Society, 1929 - ACS Publications
… The semicarbazone was prepared by shaking equal weights of the aldehyde ester and semicarbazide sulfate with twice the weight ofsodium acetate in dilute alcohol solution. The …
Number of citations: 36 pubs.acs.org
CG Tomecko - 1926 - search.proquest.com
… The semicarbazone was prepared by shaking an equal weight of the aldehyde ester and semicarbazide sulfate with twice the weight of sodium acetate in dil. alcohol. The …
Number of citations: 0 search.proquest.com
CG Tomecko, R Adams - Journal of the American Chemical …, 1927 - ACS Publications
… The semicarbazone was prepared by shaking an equal weight of the aldehydo ester and semicarbazide sulfate with twicethe weight of sodium acetate in dil. alcohol. The …
Number of citations: 51 pubs.acs.org
S Skolnik - 1942 - search.proquest.com
Experimental Section 11 Hydrazinolysis 14 Reduction of nitroguanidine by zinc in acidic solutions 17 Electrolytic Reduction of nitroguanidine 21 Isolation of aminoguanidine …
Number of citations: 0 search.proquest.com

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